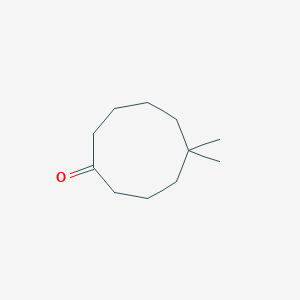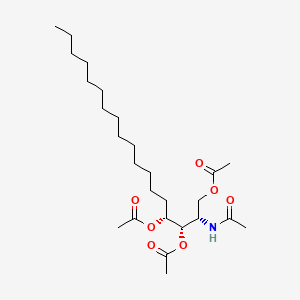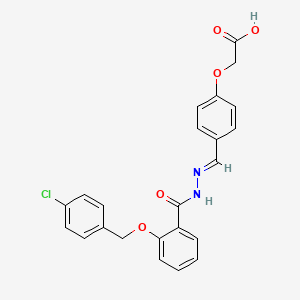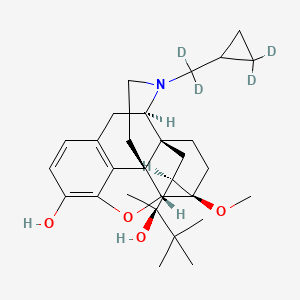
1H-1,2,4-Triazole-1-ethanol, beta-((2,4-dichlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (alphaS,betaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclobutrazol is a chemical compound with the molecular formula C15H19Cl2N3O and a molecular weight of 328.24. It is a triazole fungicide known for its ability to inhibit the biosynthesis of gibberellin, a plant hormone responsible for regulating plant growth and development . Diclobutrazol is used primarily in agriculture to control fungal diseases in crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diclobutrazol can be synthesized through a multi-step process. One common method involves the reaction of tert-butylchloromethyl ketone with 1,2,4-triazole to form N-tert-butylcarbonylmethylene-1,2,4-triazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde to produce dichlorenone. The final step involves the reduction of dichlorenone using sodium borohydride or potassium borohydride to yield diclobutrazol .
Industrial Production Methods
Industrial production of diclobutrazol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diclobutrazol undergoes various chemical reactions, including:
Oxidation: Diclobutrazol can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reagents like sodium borohydride or potassium borohydride.
Substitution: Diclobutrazol can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and potassium borohydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Diclobutrazol has extensive applications in scientific research, particularly in the fields of plant physiology, plant biochemistry, plant pathology, and plant genetics. It is used to study the regulation of plant growth and development by inhibiting gibberellin biosynthesis. Additionally, diclobutrazol is employed in agricultural research to develop new fungicides and improve crop protection strategies .
Mecanismo De Acción
The mechanism of action of diclobutrazol involves inhibiting the biosynthesis of gibberellin. Diclobutrazol binds to the enzyme responsible for gibberellin biosynthesis, impeding its catalytic activity and thus reducing the production of gibberellin. This inhibition leads to reduced plant growth and development, making diclobutrazol an effective fungicide .
Comparación Con Compuestos Similares
Similar Compounds
Paclobutrazol: Another triazole fungicide with a similar mechanism of action.
Uniconazole: A triazole compound used as a plant growth regulator.
Flutriafol: A triazole fungicide with similar applications in agriculture.
Uniqueness
Diclobutrazol is unique in its specific binding affinity and inhibitory effect on the gibberellin biosynthesis pathway. Its effectiveness in controlling a wide range of fungal diseases in crops and its relatively low toxicity to mammals make it a valuable tool in agricultural practices .
Propiedades
Número CAS |
84709-81-9 |
|---|---|
Fórmula molecular |
C15H19Cl2N3O |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
(2S,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14+/m0/s1 |
Clave InChI |
URDNHJIVMYZFRT-UONOGXRCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
SMILES canónico |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)



![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)


![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)
